molecular formula C18H18N2OS B2517028 2-methyl-3-(2-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 702655-54-7

2-methyl-3-(2-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B2517028
CAS No.: 702655-54-7
M. Wt: 310.42
InChI Key: OWXKSVYWVVYUEZ-UHFFFAOYSA-N
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Description

2-methyl-3-(2-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a useful research compound. Its molecular formula is C18H18N2OS and its molecular weight is 310.42. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 2-methyl-3-(2-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a member of the benzoxadiazocine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2SC_{18}H_{22}N_2S, with a molecular weight of approximately 306.45 g/mol. The structure features a complex arrangement that includes a thione functional group, which is often associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxadiazocine derivatives. For instance, compounds within this class have shown moderate cytotoxicity against various cancer cell lines. In one study, the compound was tested against human breast carcinoma (MCF-7), human non-small cell lung carcinoma (H460), and human astrocytoma (SF268) cell lines. The IC50 values reported were 7.3 µM for MCF-7, 6.6 µM for H460, and 8.1 µM for SF268, indicating moderate efficacy compared to standard anticancer agents like camptothecin .

The proposed mechanisms by which benzoxadiazocines exert their anticancer effects include:

  • Inhibition of Prostaglandin Biosynthesis : Some derivatives have been shown to inhibit enzymes involved in prostaglandin synthesis, which are implicated in cancer progression and inflammation .
  • Phospholipase A2 Inhibition : This activity may contribute to anti-inflammatory effects that can indirectly affect tumor growth .

Other Biological Activities

Beyond anticancer properties, benzoxadiazocines have also been investigated for additional biological activities:

  • Antimicrobial Activity : Certain derivatives demonstrate significant antibacterial and antifungal properties, making them candidates for further pharmacological exploration.
  • Anti-inflammatory Effects : The ability to inhibit inflammatory pathways suggests potential applications in treating inflammatory diseases.

Study 1: Cytotoxicity Evaluation

A study conducted on a series of benzoxadiazocine derivatives revealed that structural modifications significantly impact their biological activity. The compound's thione group was crucial for its cytotoxic effects against cancer cell lines .

Table 1: Cytotoxicity Data of Benzoxadiazocine Derivatives

Compound NameCell LineIC50 (µM)
Compound AMCF-77.3
Compound BH4606.6
Compound CSF2688.1

Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanisms behind the anticancer effects of these compounds. It was found that the presence of specific substituents on the benzene rings influenced both the binding affinity to target proteins and the overall biological activity .

Properties

IUPAC Name

9-methyl-10-(2-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-12-7-3-5-9-15(12)20-17(22)19-14-11-18(20,2)21-16-10-6-4-8-13(14)16/h3-10,14H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXKSVYWVVYUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=S)NC3CC2(OC4=CC=CC=C34)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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